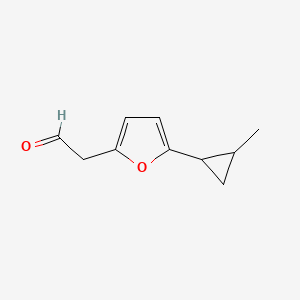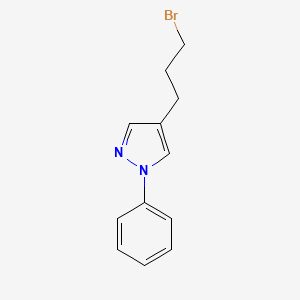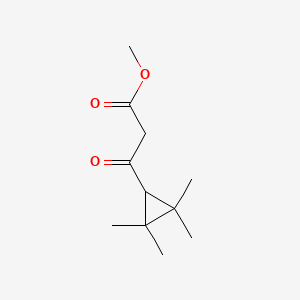
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a thiazole ring, an amino group, and a secondary alcohol. It is a small molecule with the chemical formula C₆H₁₀N₂OS and a molecular weight of 158.221 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate amino alcohols. One common method involves the esterification of thiazole carboxylic acids followed by reduction and amination . The reaction conditions often include the use of methanol and hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include ketones, reduced thiazole derivatives, and substituted amino alcohols .
Aplicaciones Científicas De Investigación
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is not well-defined. it is known to act as a Bronsted base, capable of accepting a proton from a donor. This property is attributed to the presence of the amino group . The molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride: Similar structure but different functional groups.
2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol: Contains a bromine atom instead of an amino group
Uniqueness
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is unique due to its combination of a thiazole ring, an amino group, and a secondary alcohol. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
Propiedades
Número CAS |
933694-28-1 |
|---|---|
Fórmula molecular |
C6H10N2OS |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c1-6(9,4-7)5-8-2-3-10-5/h2-3,9H,4,7H2,1H3 |
Clave InChI |
PDTBFKPZTBHYQB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C1=NC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


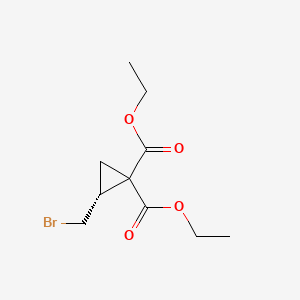
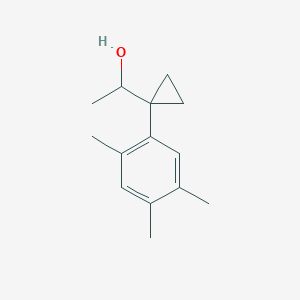
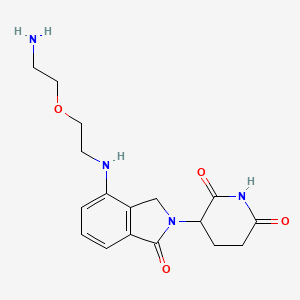

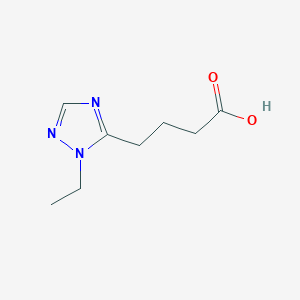
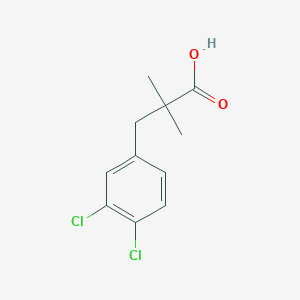

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
